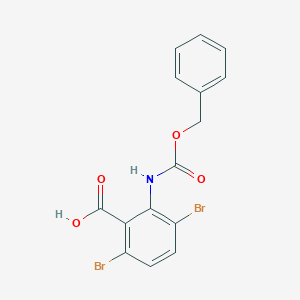

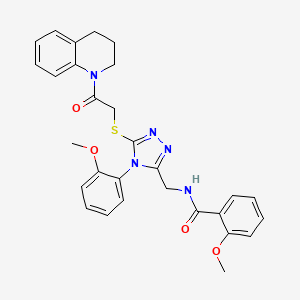

![molecular formula C24H22N2O2 B2815152 N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide CAS No. 922866-31-7](/img/structure/B2815152.png)

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological systems, making it a promising candidate for further research.

科学的研究の応用

Synthesis and Characterization

Thermal Fragmentation and Rearrangement :

- Research has shown that thermolysis of certain N-phenylbenzamide oximes leads to the synthesis of benzimidazoles among other compounds, highlighting a potential route for producing derivatives of N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide through thermal fragmentation and rearrangement (Gaber, Muathen, & Taib, 2011).

Ionic Liquid Medium for Synthesis :

- A study presented a one-pot synthesis method for N-phenylbenzamide derivatives in an ionic liquid medium, offering advantages such as good yields, environmental friendliness, and mild reaction conditions (Satyanarayana et al., 2021).

X-ray Powder Diffraction Data :

- X-ray powder diffraction data provided detailed structural information for compounds related to N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide, essential for understanding its crystalline structure and aiding in the development of related pharmaceutical compounds (Wang et al., 2017).

Potential Applications

Anticoagulant Intermediate :

- The compound has been identified as an important intermediate in the synthesis of anticoagulants such as apixaban, underscoring its relevance in the development of therapeutic agents (Wang et al., 2017).

Antimicrobial Activity :

- N-phenylbenzamide derivatives have been evaluated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in addressing antibiotic resistance (Zadrazilova et al., 2015).

Ribosome-Inactivating Proteins (RIPs) Protection :

- Certain N-phenylbenzamide compounds have shown protective effects against lethal challenges from ribosome-inactivating proteins, suggesting their utility in biodefense and therapeutic interventions (Park et al., 2012).

作用機序

Target of Action

The primary target of N-(3-(2-oxopiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide is Factor Xa (FXa) . FXa is a critical enzyme in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Mode of Action

This compound acts as a direct inhibitor of activated FXa . It binds in the active site of FXa, showing competitive inhibition . This results in a rapid onset of inhibition of FXa .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the formation of the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, initiating a process that ultimately leads to clot formation . Therefore, the inhibition of FXa indirectly inhibits platelet aggregation by reducing thrombin generation .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa by the compound leads to a reduction in thrombin generation, which in turn reduces the conversion of fibrinogen to fibrin . This results in a decrease in clot formation, providing antithrombotic efficacy .

Action Environment

特性

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c27-23-11-4-5-16-26(23)22-10-6-9-21(17-22)25-24(28)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-3,6-10,12-15,17H,4-5,11,16H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKXKHZQEMUQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-4-phenylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2815069.png)

![N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2815077.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2815082.png)

![6-(2-chlorophenyl)-N'-hydroxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2815084.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/no-structure.png)